

Lucenin-2: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: *Lucenin-2*

Cat. No.: B191759

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This technical guide provides a comprehensive overview of the available safety and toxicity data for **Lucenin-2**, a C-glycosyl compound of luteolin. The information is intended for researchers, scientists, and drug development professionals. It is important to note that while direct experimental safety and toxicity data for **Lucenin-2** are limited, valuable insights can be drawn from in silico predictions and experimental data on its aglycone, luteolin.

Chemical Identity

Lucenin-2, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring flavonoid.[\[1\]](#)[\[2\]](#) It is structurally characterized as a luteolin molecule substituted with beta-D-glucopyranosyl moieties at the 6 and 8 positions.[\[1\]](#)[\[2\]](#)

Identifier	Value
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one [2]
CAS Number	29428-58-8 [1] [2]
Molecular Formula	C ₂₇ H ₃₀ O ₁₆ [1] [2]
Molecular Weight	610.52 g/mol [1] [2]

Predicted ADMET Properties of Lucenin-2

While experimental data is scarce, computational (in silico) predictions provide initial insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of **Lucenin-2**. The following table summarizes these predictions.

Table 1: Predicted ADMET Properties of **Lucenin-2**

Parameter	Predicted Value	Probability	Source
Human Intestinal Absorption	+	62.51%	[3]
Caco-2 Permeability	-	91.23%	[3]
Blood Brain Barrier	-	65.00%	[3]
Human Oral Bioavailability	-	67.14%	[3]
P-glycoprotein Substrate	-	84.13%	[3]
P-glycoprotein Inhibitor	-	54.56%	[3]
CYP3A4 Substrate	+	55.52%	[3]
CYP2C9 Substrate	-	63.01%	[3]
Ames Mutagenesis	+	67.65%	[3]
Carcinogenicity	-	98.00%	[3]
Acute Oral Toxicity (Category)	IV	42.42%	[3]
Respiratory Toxicity	+	71.11%	[3]
Reproductive Toxicity	+	74.44%	[3]
Mitochondrial Toxicity	+	66.25%	[3]
Nephrotoxicity	-	75.89%	[3]
Eye Corrosion	-	99.37%	[3]
Eye Irritation	-	88.13%	[3]
Skin Irritation	-	79.49%	[3]
Skin Corrosion	-	96.13%	[3]

Disclaimer: These are computational predictions and require experimental validation.

Experimental Toxicity Data of Luteolin

Given that **Lucenin-2** is a glycoside of luteolin, the safety profile of luteolin can provide relevant, albeit indirect, information.

Acute Oral Toxicity (LD50) of Luteolin

An acute oral toxicity study of luteolin was conducted in albino rats using the modified Lorke's method.[\[4\]](#)

Table 2: Acute Oral Toxicity of Luteolin in Rats

Parameter	Result
Method	Modified Lorke's Method (1983) [4]
Species	Albino rats [4]
Route	Oral [4]
Phase I Doses	10, 100, 1000 mg/kg [4]
Phase II Doses	1600, 2900, 5000 mg/kg
LD50	> 5000 mg/kg
Observations	No signs of toxicity or mortality observed up to 5000 mg/kg. [4]

The determination of the oral LD50 of luteolin involved two phases as described below.[\[4\]](#)

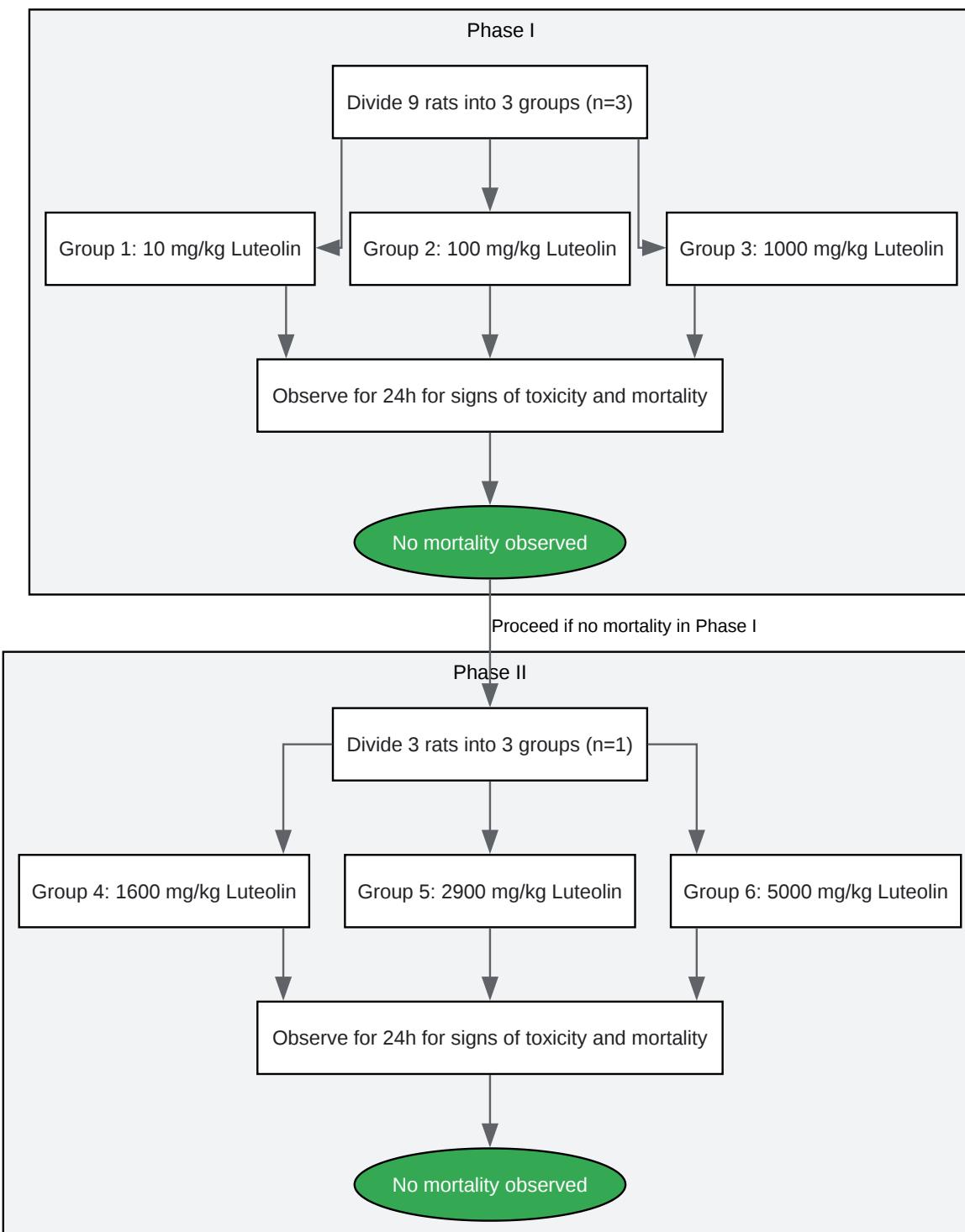
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Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination using Modified Lorke's Method.

Sub-acute Toxicity of Luteolin

A 28-day oral toxicity study of luteolin was conducted in albino rats.

Table 3: 28-Day Oral Toxicity of Luteolin in Rats

Parameter	Details
Species	Albino rats
Duration	28 days[4]
Groups	Control (distilled water), 50 mg/kg, 100 mg/kg, 200 mg/kg luteolin[4]
Route	Oral (daily single dose)[4]
Parameters Monitored	Hematological and liver function parameters[4]
Key Findings	<ul style="list-style-type: none">- Significant elevation of RBCs, PCV, and Hb at all doses.[4]- No significant elevation in WBCs.[4]- Significant increase in liver enzymes (ALT, AST, ALP) at doses \geq 200 mg/kg.[4]- Hepatoprotective effects suggested at doses \leq 50 mg/kg.[4]- No significant liver damage observed in histopathology.[4]

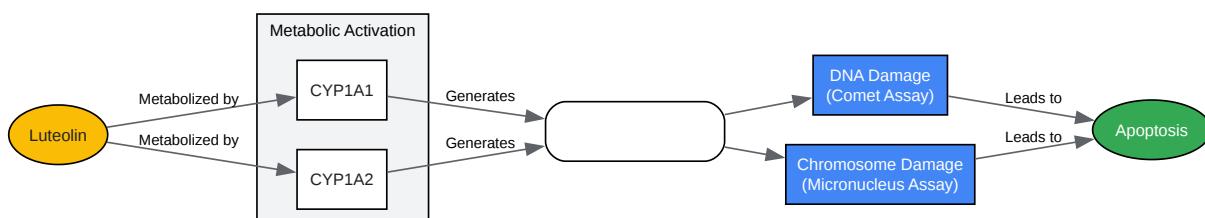
Genotoxicity of Luteolin

Studies have investigated the genotoxic potential of luteolin in human lymphoblastoid TK6 cells.

Table 4: Genotoxicity of Luteolin in TK6 Cells

Assay	Findings	Source
Cytotoxicity	Induced in a concentration-dependent manner (0.625–10 μM) after 24h treatment.[5]	[5]
DNA Damage (Comet Assay)	Observed.[5]	[5]
Chromosome Damage (Micronucleus Assay)	Confirmed.[5]	[5]
Apoptosis	Induced in a concentration-dependent manner.[6]	[6]
Role of CYP Enzymes	Cytotoxicity and genotoxicity were significantly increased in TK6 cells expressing CYP1A1 and CYP1A2.[5][6]	[5][6]

The genotoxicity of luteolin can be enhanced through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This leads to increased DNA and chromosome damage, ultimately triggering apoptosis.



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Figure 2: Proposed pathway for CYP-mediated enhancement of Luteolin genotoxicity.

Summary and Conclusion

The safety and toxicity profile of **Lucenin-2** is not yet fully characterized through direct experimental studies. In silico predictions suggest potential for Ames mutagenicity, respiratory toxicity, reproductive toxicity, and mitochondrial toxicity, while indicating a low likelihood of carcinogenicity and skin/eye irritation.

Experimental data on the aglycone, luteolin, show a low acute oral toxicity (LD50 > 5000 mg/kg in rats). A 28-day study in rats suggests that high doses (≥ 200 mg/kg) may impact liver enzyme activity, while lower doses (≤ 50 mg/kg) might be hepatoprotective. In vitro studies have demonstrated that luteolin can induce cytotoxicity, DNA damage, and chromosome damage, and that these effects can be enhanced by metabolic activation via CYP1A1 and CYP1A2 enzymes.

For drug development professionals, these findings underscore the need for comprehensive experimental safety and toxicity studies on **Lucenin-2** itself. The potential for metabolic activation and genotoxicity observed with luteolin warrants careful investigation for **Lucenin-2**. Further research should focus on in vivo toxicity studies, including genotoxicity, carcinogenicity, and reproductive toxicity, to establish a definitive safety profile for **Lucenin-2**.

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References

- 1. Cas 29428-58-8, LUCENIN-2 | lookchem [lookchem.com]
- 2. Lucenin-2 | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. longdom.org [longdom.org]
- 5. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

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